3,4-bis(propan-2-yl)aniline hydrochloride
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Overview
Description
3,4-bis(propan-2-yl)aniline hydrochloride: is an organic compound with the molecular formula C12H19N·HCl. It is a derivative of aniline, where the hydrogen atoms at the 3 and 4 positions on the benzene ring are replaced by propan-2-yl groups. This compound is typically found in a hydrochloride salt form, which enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-bis(propan-2-yl)aniline hydrochloride can be achieved through several methods. One common approach involves the alkylation of aniline with propan-2-yl halides in the presence of a base. The reaction typically proceeds as follows:
Starting Material: Aniline
Reagents: Propan-2-yl bromide or propan-2-yl chloride
Catalyst: A strong base such as sodium hydride or potassium carbonate
Solvent: An aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF)
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete alkylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions: 3,4-bis(propan-2-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives
Reduction: Corresponding amine or hydrocarbon derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3,4-bis(propan-2-yl)aniline hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-bis(propan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3,4-dimethyl aniline hydrochloride
- 3,4-diethyl aniline hydrochloride
- 3,4-dipropyl aniline hydrochloride
Comparison: 3,4-bis(propan-2-yl)aniline hydrochloride is unique due to the presence of propan-2-yl groups, which confer distinct steric and electronic properties compared to its methyl, ethyl, or propyl analogs. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
2648957-62-2 |
---|---|
Molecular Formula |
C12H20ClN |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
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